molecular formula C13H10F2O B6373304 2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol CAS No. 1261995-32-7

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol

Cat. No.: B6373304
CAS No.: 1261995-32-7
M. Wt: 220.21 g/mol
InChI Key: RSNZHKZUGFDMHU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure. It is a fluorinated phenol derivative, which makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of 5-(3-fluoro-4-methylphenyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced reactors also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzaldehyde.

    Reduction: Formation of 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzene.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a hydroxyl group makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZHKZUGFDMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684173
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-32-7
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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